Spiro[benzimidazole-2,3'-pyrrole]

Conformational restriction Entropic penalty Medicinal chemistry design

Conformationally constrained heterocycles often suffer from high entropic penalties and unpredictable SAR due to rotatable bonds. This spiro[benzimidazole-2,3'-pyrrole] (CAS 886493-06-7) provides a rigid, zero-rotatable-bond scaffold. - **Key differentiators:** XLogP 0 (vs. non-spiro analog LogP 2.56), HBD count 0, TPSA 37.1 Ų. - **Applications:** P-CAB development (WO2006134111), anticancer agents (US20250215000A1), fragment-based drug discovery. - **Supply:** 97% purity, batch-specific NMR/HPLC/GC documentation. Global shipping available.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 886493-06-7
Cat. No. B11915350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[benzimidazole-2,3'-pyrrole]
CAS886493-06-7
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC3(C=CN=C3)N=C2C=C1
InChIInChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-7H
InChIKeyYHYLNKQJEWNFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[benzimidazole-2,3'-pyrrole] Core Identity and Procurement Characteristics


Spiro[benzimidazole-2,3'-pyrrole] (CAS 886493-06-7, molecular formula C10H7N3, molecular weight 169.18 g/mol) is a heterocyclic building block featuring a spiro junction that fuses a benzimidazole ring with a pyrrole ring through a shared quaternary carbon [1]. The scaffold is commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . This spirocyclic architecture is exploited in medicinal chemistry for constructing conformationally constrained analogs, and the benzimidazole-pyrrole spiro core has been claimed in patent families targeting gastric acid secretion inhibition as potassium-competitive acid blockers [2] and in anticancer agent development programs [3].

Why Spiro[benzimidazole-2,3'-pyrrole] Cannot Be Replaced by Non-Spiro Analogs


The spiro[benzimidazole-2,3'-pyrrole] scaffold differs from its closest non-spiro analog 2-(1H-pyrrol-2-yl)-1H-benzimidazole (CAS 3878-23-7) by the zero rotatable bond count versus 1 rotatable bond, a hydrogen bond donor (HBD) count of 0 versus 2, and an XLogP of 0 versus 2.56 [1]. Compared with unsubstituted 1H-benzimidazole, the spiro-pyrrole fusion increases TPSA from 28 Ų to 37.1 Ų while eliminating the single HBD found on the benzimidazole core [1][2]. These quantitative differences in molecular descriptors directly affect passive membrane permeability, solubility, and the entropic penalty of binding, meaning that in-class non-spiro or simpler heterocyclic analogs cannot serve as drop-in replacements in structure-activity relationship (SAR) studies, pharmacophore modeling, or lead optimization campaigns [3].

Quantitative Differentiation Against Closest Structural Analogs


Zero Rotatable Bonds Provide Maximal Conformational Constraint

The spiro[benzimidazole-2,3'-pyrrole] scaffold possesses zero rotatable bonds because the benzimidazole and pyrrole rings are fused through a shared spiro carbon, completely eliminating the torsional freedom present in the non-spiro analog 2-(1H-pyrrol-2-yl)-1H-benzimidazole, which has 1 rotatable bond between the two heterocyclic rings [1]. In drug design, constraining rotatable bonds has been shown to improve binding affinity by reducing the conformational entropy penalty upon target engagement, with each frozen rotatable bond estimated to contribute approximately 0.5–1.5 kcal/mol in binding free energy favoring the constrained analog [2].

Conformational restriction Entropic penalty Medicinal chemistry design

Zero Hydrogen Bond Donors Distinguish the Spiro Scaffold

Spiro[benzimidazole-2,3'-pyrrole] has zero hydrogen bond donors (HBD = 0), in contrast to 2-(1H-pyrrol-2-yl)-1H-benzimidazole which has two HBDs (one on each heterocyclic NH) and 1H-benzimidazole itself which has one HBD [1][2]. HBD count is one of the key parameters in Lipinski's Rule of Five and in recent medicinal chemistry analyses has been directly correlated with promiscuity risk; compounds with HBD ≥ 2 show statistically elevated probability of hitting multiple off-targets compared with HBD = 0 or 1 analogs [3].

Hydrogen bond donor Membrane permeability Off-target selectivity

Low Lipophilicity Offers Strategic Optimization Headroom

The computational XLogP value for spiro[benzimidazole-2,3'-pyrrole] is 0, indicating a substantially more hydrophilic character compared with 2-(1H-pyrrol-2-yl)-1H-benzimidazole (LogP = 2.56) and 1H-benzimidazole (logP = 1.56) [1][2]. In drug discovery, compounds with LogP values below 3 are generally favored for oral bioavailability, but excessively high LogP (>5) correlates with poor solubility, high metabolic turnover, and promiscuous binding. This scaffold's LogP of 0 places it in a pronounced hydrophilic regime that allows substantial LogP headroom for installing lipophilic substituents during lead optimization without exceeding the LogP 5 ceiling [3].

Lipophilicity Aqueous solubility LogP optimization

Balanced TPSA for Permeability and Solubility

The topological polar surface area (TPSA) of spiro[benzimidazole-2,3'-pyrrole] is 37.1 Ų, which is 9.1 Ų higher than 1H-benzimidazole (28 Ų) but 7.4 Ų lower than 2-(1H-pyrrol-2-yl)-1H-benzimidazole (44.47 Ų) [1][2]. TPSA is a strong predictor of oral absorption and blood-brain barrier penetration; values below 60–70 Ų are generally associated with good oral bioavailability, while values below 90 Ų favor CNS penetration [3]. The target scaffold's TPSA falls comfortably within both thresholds, whereas the non-spiro analog approaches the upper limit for CNS applications.

Topological polar surface area ADME prediction Blood-brain barrier permeability

Modular Synthetic Access via [3+2] Cycloaddition

Mo et al. (2009) demonstrated that benzimidazole carbene-derived 1,3-dipoles undergo [3+2] cycloaddition with electron-deficient alkynes and allenes to produce benzimidazole-spiro-pyrroles in good yields [1]. This methodology provides a convergent, modular route to the spiro scaffold that is distinct from the linear condensation approaches typically used for non-spiro benzimidazole-pyrrole conjugates (e.g., condensation of 2-oxo-2-(1H-pyrrol-2-yl)acetic acid with phenylenediamines [2]). The cycloaddition strategy inherently enables simultaneous introduction of substituents at multiple positions on the pyrrole ring during the spirocyclization step, offering a diversification efficiency advantage for library synthesis.

Synthetic methodology Cycloaddition Library synthesis

Commercial Availability with Batch QC Documentation

Spiro[benzimidazole-2,3'-pyrrole] is commercially available from Bidepharm (Cat. BD551242) at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, no commercial supplier listing with equivalent purity and QC documentation was identified for the unsubstituted spiro[benzimidazole-2,3'-indole] core scaffold or for spiro[benzimidazole-2,1'-cyclohexane] at comparable purity levels from the same vendor ecosystem. The availability of verified analytical data for each production batch directly supports experimental reproducibility and meets the documentation standards required by peer-reviewed journals and industrial research protocols.

Commercial sourcing Quality control Reproducibility

Procurement-Driven Application Scenarios


Conformationally Constrained Fragment Library Design

Medicinal chemistry teams seeking to reduce the entropic penalty of target binding should prioritize spiro[benzimidazole-2,3'-pyrrole] over the non-spiro analog 2-(1H-pyrrol-2-yl)-1H-benzimidazole. With zero rotatable bonds versus 1 rotatable bond, the spiro scaffold eliminates the conformational heterogeneity that degrades binding affinity in flexible linkers [1][2]. Fragment-based drug discovery (FBDD) programs can deploy this scaffold as a rigid fragment core with the confidence that any observed SAR reflects genuine target interactions rather than conformational sampling artifacts [3].

Hydrophilic Scaffold for Lead Optimization

Research programs targeting oral bioavailability can leverage the scaffold's XLogP of 0 as a strategic advantage. Compared with the non-spiro analog (LogP 2.56) or benzimidazole core (logP 1.56), the spiro scaffold provides 1.5–2.5 log units of additional lipophilicity headroom [1][2]. This enables chemists to install potency-driving lipophilic substituents (e.g., halogenated aryl groups, alkyl chains) during lead optimization while maintaining the final compound within the drug-like LogP <5 window, a constraint that is far more restrictive when starting from the more lipophilic non-spiro analog [3].

P-CAB and Anticancer Agent Development Programs

The spiro-benzimidazole scaffold is the core of patent-protected P-CABs targeting the gastric H⁺/K⁺-ATPase, as evidenced by WO2006134111, which claims spiro-benzimidazoles as reversible acid pump antagonists with superior anti-secretory properties compared with irreversible proton pump inhibitors [1]. Additionally, US20250215000A1 discloses benzimidazole heteroatom-containing spiro compounds with antiproliferative activity against HepG2, HCT116, and AGS cancer cell lines that exceeds the potency of cisplatin and Nutlin-3a [2]. Procuring the unsubstituted scaffold enables proprietary SAR exploration in both therapeutic areas without infringing on specific substitution claims.

Spiro-Pyrrole Library Synthesis via Modular Cycloaddition

Synthetic chemistry groups constructing spiro-pyrrole libraries should select this scaffold based on the convergent [3+2] cycloaddition methodology described by Mo et al. (2009), which allows simultaneous diversification at multiple pyrrole positions during the spirocyclization step [1]. This contrasts with the linear synthesis of non-spiro benzimidazole-pyrrole conjugates, which requires separate pre-functionalization of each pyrrole building block. The modular approach reduces synthetic step count and enables parallel library synthesis for high-throughput SAR campaigns, directly impacting the speed and cost-efficiency of lead discovery programs.

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